molecular formula C9H8F3NO2 B13021593 N-methyl-3-(trifluoromethoxy)benzamide

N-methyl-3-(trifluoromethoxy)benzamide

Cat. No.: B13021593
M. Wt: 219.16 g/mol
InChI Key: BILIAFFBYVOLGL-UHFFFAOYSA-N
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Description

N-Methyl-3-(trifluoromethoxy)benzamide is a chemical compound with the CAS Registry Number 1042443-56-0 . It has the molecular formula C 9 H 8 F 3 NO 2 and a molecular weight of 219.16 . The SMILES code for this compound is O=C(C1C=C(OC(F)(F)F)C=CC=1)NC . As a benzamide derivative featuring a trifluoromethoxy substituent, this compound is of interest in various research fields, particularly in medicinal chemistry and drug discovery. The benzamide core is a recognized pharmacophore, and incorporation of fluorine-containing groups like trifluoromethoxy is a common strategy to modulate the properties of lead compounds . Researchers utilize such compounds to explore new therapeutic agents, given that benzamide derivatives have been reported to exhibit a range of bioactivities, including enzyme inhibitory effects . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

N-methyl-3-(trifluoromethoxy)benzamide

InChI

InChI=1S/C9H8F3NO2/c1-13-8(14)6-3-2-4-7(5-6)15-9(10,11)12/h2-5H,1H3,(H,13,14)

InChI Key

BILIAFFBYVOLGL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)OC(F)(F)F

Origin of Product

United States

Preparation Methods

General Multi-Step Synthesis

A common synthetic approach involves:

  • Starting Material Preparation: Begin with a suitably substituted benzene derivative, such as 3-(trifluoromethoxy)benzoic acid or its derivatives.
  • Activation of Carboxylic Acid: Convert the acid to an acid chloride intermediate using reagents like thionyl chloride (SOCl2) or oxalyl chloride.
  • Amide Formation: React the acid chloride with methylamine or a methylamine equivalent under basic conditions to form the N-methylbenzamide.
  • N-Methylation (if needed): If starting from benzamide, methylation of the amide nitrogen can be performed using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

This route ensures the introduction of the trifluoromethoxy group prior to amide formation, preserving the sensitive functional group.

Industrial Scale Considerations

Industrial synthesis emphasizes:

  • Use of catalysts to improve reaction rates and selectivity.
  • Optimization of temperature and pressure to maximize yield.
  • Avoidance of hazardous reagents to minimize environmental and operator risks.

Detailed Example: Related Compound Synthesis

While direct preparation data for N-methyl-3-(trifluoromethoxy)benzamide is scarce, the synthesis of N-methoxy-N-methyl-3-(trifluoromethyl)benzamide provides a close analog:

Step Reaction Description Reagents/Conditions Yield & Purity
1 Formation of acid chloride from benzamide and trifluoroacetic acid Acid chloride formation under reflux High yield, controlled conditions
2 Reaction with amine under basic conditions to form amide Suitable amine, base (e.g., triethylamine) High purity product
3 Optional oxidation/reduction/substitution reactions KMnO4, LiAlH4, NaOCH3 Variable depending on target

This method highlights the importance of acid chloride intermediates and amine coupling for amide synthesis.

Alternative Synthetic Methodologies from Patents

A patent describing the synthesis of trifluoromethyl benzamides (structurally related) outlines a practical industrial method:

  • Starting Material: 2,3-dichlorotrifluorotoluene.
  • Key Steps:
    • Fluorination and cyano substitution to form 2-fluoro-6-cyano trifluorotoluene.
    • Hydrogenation and dechlorination to yield 2-trifluoromethylbenzonitrile.
    • Hydrolysis of nitrile to benzamide using alkaline conditions (NaOH, KOH, or LiOH).
  • Catalysts: Triethylamine, Raney nickel, palladium-carbon, or platinum-carbon catalysts.
  • Solvents: Methanol, ethanol, tetrahydrofuran, water.
  • Reaction Conditions: Temperatures ranging from 25°C to 100°C, hydrogen pressure ~1.5 atm, reaction times 1–16 hours.

This method achieves:

  • Product purity >97%
  • Yield >67%
  • Avoidance of highly toxic or explosive reagents
  • Environmentally safer and industrially scalable process.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Catalysts Conditions Yield (%) Purity (%) Notes
Acid chloride route Benzamide + trifluoroacetic acid Thionyl chloride, amine None or base Reflux, basic medium High High Common lab-scale method
Patent industrial method 2,3-dichlorotrifluorotoluene KF, NaCN, NaOH Raney Ni, Pd/C, Pt/C 25–100°C, H2 pressure >67 >97 Scalable, environmentally friendly
N-methylation post-amide formation Benzamide derivatives Methyl iodide, base None Room temp to reflux Moderate High Requires careful control to avoid overalkylation

Research Findings and Notes

  • The trifluoromethoxy group is sensitive to harsh conditions; thus, mild reaction conditions are preferred to maintain functional group integrity.
  • Use of catalytic hydrogenation for nitrile reduction and hydrolysis to amide is effective and environmentally benign.
  • The choice of solvent and catalyst significantly impacts yield and purity.
  • Industrial methods prioritize safety and waste minimization, avoiding explosive or highly toxic reagents.
  • N-methylation can be performed either before or after amide formation, but post-formation methylation requires careful stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-3-(trifluoromethoxy)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can modulate the activity of target proteins and pathways involved in disease processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of benzamides are highly dependent on substituent type and position. Below is a comparison of N-methyl-3-(trifluoromethoxy)benzamide with structurally related compounds:

Compound Name Substituents Key Structural Differences Reference
This compound N-Me, 3-O-CF₃ Reference compound for comparison -
N-p-Tolyl-4-(trifluoromethoxy)benzamide N-p-tolyl, 4-O-CF₃ Substituent position (4 vs. 3) and N-aryl group
N-Methyl-3-(trifluoromethyl)benzamide N-Me, 3-CF₃ Trifluoromethyl (-CF₃) vs. trifluoromethoxy
N-(3-(Trifluoromethoxy)phenyl)-...benzamide Multiple substituents, including 3-O-CF₃ Additional sulfonamido group
  • Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The -OCF₃ group is less electron-withdrawing than -CF₃ but offers improved hydrolytic stability. This difference can modulate solubility and binding affinity in biological targets .

Physicochemical Properties

Melting points and solubility are influenced by substituent electronegativity and molecular symmetry:

Compound Name Melting Point (°C) Notes Reference
N-(3-(Trifluoromethoxy)phenyl)-...benzamide 169.1–170.4 High melting point due to sulfonamido group
N-p-Tolyl-4-(trifluoromethoxy)benzamide Not reported Likely lower solubility than methyl analogs
N-Methyl-3-(trifluoromethyl)benzamide Not reported Similar polarity to trifluoromethoxy analogs

The trifluoromethoxy group generally increases hydrophobicity compared to hydroxyl or methoxy substituents, impacting pharmacokinetic properties .

Biological Activity

N-methyl-3-(trifluoromethoxy)benzamide is an organic compound that exhibits significant biological activity due to its unique chemical structure, particularly the trifluoromethoxy group. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H10F3NO2 and a molecular weight of 233.19 g/mol. The compound is characterized by a benzene ring attached to a carbonyl group (amide) and a trifluoromethoxy group, which enhances its lipophilicity and stability, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethoxy group increases the compound's ability to penetrate biological membranes, which is essential for modulating protein activity involved in various disease processes.

Key Mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, which could be beneficial in treating diseases linked to enzyme dysfunction.
  • Receptor Binding : It has demonstrated potential binding capabilities with glycine transporters, indicating possible applications in neurological disorders such as schizophrenia and anxiety.

Biological Activity and Therapeutic Potential

Research into the biological activity of this compound has revealed several promising therapeutic applications:

  • Anti-inflammatory Effects : The compound is being explored for its anti-inflammatory properties, which could be beneficial in managing chronic inflammatory conditions.
  • Analgesic Properties : There is potential for analgesic effects, making it a candidate for pain management therapies.
  • Anticancer Activity : Studies have indicated that derivatives of benzamide compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown significant activity against breast cancer cells .

Table 1: Summary of Biological Activities

Activity TypeFindings
Anti-inflammatory Potential modulation of inflammatory pathways.
Analgesic Suggested efficacy in pain relief based on preliminary studies.
Anticancer Significant cytotoxicity against breast cancer cell lines (IC50 values comparable to established drugs) .
Neurological Effects Interaction with glycine transporters suggests implications for schizophrenia treatment.

Notable Research Studies:

  • A study investigating the cytotoxicity of benzamide derivatives found that electron-withdrawing groups like trifluoromethoxy enhance activity against breast cancer cells, indicating that this compound could be a valuable candidate in cancer therapy .
  • Molecular docking studies have shown that modifications in the structure of similar compounds can significantly affect their binding affinity and biological activity, suggesting that further optimization of this compound could yield even more effective therapeutic agents .

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